2'-O-p-toluenesulfonyluridine chemical structure and properties
This technical guide details the structural chemistry, synthesis, and critical utility of 2'-O-p-toluenesulfonyluridine (2'-O-Ts-U). A Pivotal Intermediate for Nucleoside Sugar Engineering Executive Summary 2'-O-p-toluen...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural chemistry, synthesis, and critical utility of 2'-O-p-toluenesulfonyluridine (2'-O-Ts-U).
A Pivotal Intermediate for Nucleoside Sugar Engineering
Executive Summary
2'-O-p-toluenesulfonyluridine is a nucleoside derivative where the hydroxyl group at the ribose 2'-position is functionalized with a p-toluenesulfonyl (tosyl) moiety. It serves as a high-value "switch" molecule in medicinal chemistry. By converting the poor leaving group (-OH) into an excellent leaving group (-OTs), this molecule enables the stereochemical inversion of the ribose ring (to arabinose) or the introduction of exogenous nucleophiles (azides, halides) critical for antiviral and antineoplastic drug development.
Key Characteristic: The molecule is chemically "spring-loaded." The proximity of the uracil C2-carbonyl oxygen to the 2'-tosyl group creates a high propensity for intramolecular nucleophilic attack, rapidly forming 2,2'-anhydrouridine (O
-cyclouridine).
Part 1: Molecular Architecture & Physicochemical Properties
1.1 Structural Configuration
Chemical Formula:
Molecular Weight: ~400.38 g/mol
Ribose Pucker: The bulky tosyl group at the 2'-position forces the ribose ring into a specific conformation (typically
or equilibrium) to minimize steric clash with the base and the 3'-hydroxyl.
Electronic Environment: The sulfonyl group is highly electron-withdrawing, deshielding the H2' proton significantly in NMR studies.
1.2 Stability Profile (The "Danger Zone")
Researchers must handle this compound with an understanding of its inherent instability under basic conditions.
Condition
Outcome
Mechanism
Acidic pH
Relatively Stable
Protonation of the base reduces nucleophilicity of C2=O.
Neutral/Basic pH
Unstable
Rapid intramolecular attack by C2=O on C2', displacing the tosylate to form 2,2'-anhydrouridine .
Thermal
Degradation
Heating promotes cyclization or elimination.
1.3 Spectroscopic Signature (Diagnostic)
-NMR (DMSO-):
H2' Signal: Shifts downfield to
5.0–5.5 ppm (compared to ~4.0 ppm in uridine) due to the deshielding effect of the sulfonate ester.
Aromatic Tosyl Signals: Distinct
pattern in the aromatic region ( 7.4–7.8 ppm) and a singlet methyl peak at 2.4 ppm.
Part 2: Synthetic Routes & Optimization
Direct tosylation of uridine is non-selective, favoring the primary 5'-OH. To synthesize the 2'-isomer, transient protection or regioselective activation is required.
2.1 The "Gold Standard" Route: TIPDS Protection
The most robust protocol utilizes the Markiewicz reagent (1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane) to simultaneously protect the 3' and 5' hydroxyls, leaving the 2'-OH free for sulfonylation.
Causality of Choice:
Regiocontrol: The cyclic silyl ether bridge forms exclusively between 3' and 5', physically blocking these sites.
Lipophilicity: The TIPDS group makes the intermediate soluble in organic solvents (DCM, Pyridine), facilitating the reaction.
2.2 Mechanism of Action (Graphviz)
Caption: The synthetic pathway highlights the transient nature of the free 2'-O-tosyluridine, which rapidly collapses into the anhydro structure.
Part 3: Experimental Protocol
Objective: Synthesis of 2'-O-p-toluenesulfonyl-3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)uridine.
Note: This protected form is the stable, storable entity. Deprotection should only occur immediately prior to downstream usage.
Reagents:
Uridine (dried in vacuo over
).
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (
).
p-Toluenesulfonyl chloride (TsCl).
Anhydrous Pyridine.
Workflow:
Protection (The Scaffold):
Suspend Uridine (1.0 eq) in anhydrous pyridine (10 mL/g).
Cool to 0°C under Argon atmosphere.
Add
(1.1 eq) dropwise.
Allow to warm to Room Temperature (RT) and stir for 4 hours.
Validation: TLC (
:MeOH 95:5) should show conversion of the polar baseline spot to a high-Rf lipophilic spot.
Sulfonylation (The Activation):
To the reaction mixture (do not isolate the intermediate if purity is high), add p-Toluenesulfonyl chloride (1.5 eq).
Stir at RT for 24–48 hours.
Critical Control: Monitor for the disappearance of the starting material. If reaction stalls, add catalytic DMAP (4-dimethylaminopyridine), but be aware this increases the risk of side reactions.
Workup & Isolation:
Quench with ice-water. Extract with Dichloromethane (DCM).
Wash organic layer with cold 1M HCl (to remove pyridine), then saturated
, then brine.
Dry over
and concentrate.
Purification: Flash chromatography on silica gel. Elute with Hexane:Ethyl Acetate gradients.
Characterization (Self-Validation):
Verify structure via NMR.[1][2][3][4][5] Look for the disappearance of the 2'-OH signal (
exchangeable) and appearance of the Tosyl aromatic region.
Part 4: Mechanistic Utility in Drug Development
The value of 2'-O-tosyluridine lies in its ability to facilitate Stereochemical Inversion .
4.1 The Anhydro-Switch
When the 2'-O-tosyl group is displaced by the base (C2=O), the stereochemistry at C2' is inverted.
Starting Material: Ribose (2'-OH down).
Intermediate: 2,2'-Anhydro (Rigid bicycle).
Product (after hydrolysis): Arabinose (2'-OH up).
This pathway is the industrial route to Cytarabine (Ara-C) and Vidarabine , potent chemotherapeutics.
Researchers use the 2'-O-tosyl (or the derived anhydro) intermediate to introduce modifications:
2'-Fluoro: Treatment with HF/Pyridine opens the anhydro ring to yield 2'-fluoro-2'-deoxyuridine (Gemcitabine precursors).
2'-Azido: Reaction with Lithium Azide (
) yields 2'-azido derivatives, precursors to amino-nucleosides.
References
Markiewicz, W. T. (1979). Tetraisopropyldisiloxane-1,3-diyl, a Group for Simultaneous Protection of 3'- and 5'-Hydroxy Functions of Nucleosides. Journal of Chemical Research.
Verheyden, J. P. H., & Moffatt, J. G. (1970). Nucleoside transformations. XX. Synthesis and properties of some 2,2'-anhydrouridine derivatives. The Journal of Organic Chemistry. Link
Significance: The definitive mechanistic study on the cyclization of 2'-O-tosyluridine to 2,2'-anhydrouridine.
Fox, J. J., & Miller, N. (1963). Nucleosides. XVI. Synthesis of 2-β-D-Arabinofuranosylpyrimidine Nucleosides (Spongouridine, Spongocytidine). The Journal of Organic Chemistry. Link
Significance: Foundational work linking tosyl intermedi
Codington, J. F., Fecher, R., & Fox, J. J. (1960). Nucleosides. IV. Synthesis of 2'-Fluorothymidine, 2'-Fluorodeoxyuridine, and Other 2'-Halogeno-2'-deoxy-nucleosides. Journal of the American Chemical Society. Link
Significance: Demonstrates the utility of sulfonate leaving groups for introducing halogens
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Uridine 2'-O-(p-Toluenesulfonate) (Intermediate & Anion Analysis)
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Synthesis, Stability, and Nucleoside Transformations
Executive Summary & CAS Clarification
Critical Note on Chemical Identity:
The CAS number 16722-51-3 explicitly refers to the p-toluenesulfonate (tosylate) anion or the generic p-toluenesulfonate moiety [1, 2]. It is not the specific registry number for the full nucleoside, Uridine 2'-O-tosylate.
Target Molecule: Uridine 2'-O-(p-toluenesulfonate) (often referred to as 2'-O-tosyluridine).
Related Stable Intermediate: 2,2'-Anhydrouridine (CAS 3736-77-4).
Anion Relevance: In mass spectrometry and reaction monitoring, the detection of the species at m/z 171.01 (negative mode) corresponds to the tosylate leaving group (CAS 16722-51-3), indicating successful displacement or hydrolysis.
This guide focuses on the Uridine 2'-O-tosylate species, a high-value, transient intermediate used as a "stereochemical switch" in nucleoside chemistry to access arabino-configured drugs and 2'-modified antiviral candidates.
Chemical Architecture & Stability Profile[1]
The 2'-O-Tosyl "Switch"
The introduction of a bulky, electron-withdrawing tosyl group at the 2'-position of uridine creates a highly reactive center. Unlike stable 5'-O-tosyl derivatives, the 2'-O-tosyl species is prone to rapid intramolecular nucleophilic attack by the C2-carbonyl oxygen of the uracil base.
Outcome: Formation of a rigid 2,2'-anhydrouridine (cyclouridine) bridge with inversion of configuration at C2'.
Stability Data
Parameter
Characteristic
Implication for Protocol
pH Sensitivity
Unstable in basic conditions (pH > 8)
Rapidly forms 2,2'-anhydrouridine; requires controlled pH for isolation.
Thermal Stability
Decomposes > 50°C (solution)
Reactions typically conducted at 0°C – RT.
Solubility
Soluble in Pyridine, DMF, DMSO
Pyridine serves as both solvent and acid scavenger.
Anion Detection
UV ~261 nm (Tosylate)
HPLC monitoring tracks the release of TsO⁻ (CAS 16722-51-3).
Synthetic Pathways & The "Hub" Concept
Uridine 2'-O-tosylate is rarely the final product; it is the "Hub" from which diverse modifications spring. The most common route involves protecting the 3' and 5' hydroxyls to force regioselective sulfonation at the 2'-OH.
Synthesis of 3',5'-Di-O-acetyl-2'-O-tosyluridine
This is the stabilized precursor often isolated before cyclization.
Reaction Scheme (DOT Visualization):
Figure 1: The strategic role of the 2'-O-tosyl intermediate in generating diverse nucleoside analogs.
Experimental Protocols
Protocol A: Synthesis of 3',5'-Di-O-acetyl-2'-O-tosyluridine
Rationale: Direct tosylation of unprotected uridine yields a mixture. Acetyl protection directs the reaction to the 2'-OH.
Dissolution: Dissolve 3',5'-di-O-acetyluridine in dry pyridine under argon atmosphere. Cool to 0°C.[1]
Addition: Add TsCl portion-wise over 15 minutes to avoid exotherms.
Incubation: Stir at 4°C for 24–48 hours. Note: Monitoring by TLC is crucial. Look for the disappearance of the starting material (
~0.4 in 5% MeOH/DCM).
Quench: Pour the mixture onto crushed ice/water (200 mL) to hydrolyze excess TsCl.
Extraction: Extract with DCM (3 x 50 mL). Wash organic layer with cold 1M HCl (to remove pyridine), then saturated NaHCO₃, then brine.
Isolation: Dry over MgSO₄ and concentrate in vacuo at <40°C.
Result: A foam or syrup containing the 2'-O-tosylate. Caution: Do not heat excessively, or it will cyclize.
Protocol B: Conversion to 2,2'-Anhydrouridine (Cyclization)
Rationale: This step validates the 2'-tosyl stereochemistry. The formation of the cycle confirms the leaving group was at the 2'-position (down) allowing the base (up) to attack.
Step-by-Step:
Dissolve the crude 2'-O-tosyl intermediate from Protocol A in ethanol containing 1 eq of triethylamine (Et₃N).
Reflux for 1–2 hours.
The product, 2,2'-anhydrouridine , will often crystallize upon cooling or can be precipitated with ether.
Verification: NMR will show a characteristic upfield shift of the H-1' and H-2' protons due to the rigid bicyclic structure.
Applications in Drug Development
Synthesis of Arabinonucleosides (Ara-U)
Hydrolysis of the 2,2'-anhydro bridge attacks the C2-position. Since the bridge formation inverted the original ribo-configuration to arabino-configuration (at the intermediate stage), opening the ring retains the arabino stereochemistry.
Reagent: 1M NaOH or dilute acid.
Product: 1-β-D-arabinofuranosyluracil (Ara-U).
Synthesis of 2'-Fluoro-2'-deoxyuridine
A critical scaffold for antiviral drugs (e.g., Sofosbuvir precursors).
Mechanism: Anhydrouridine is treated with HF/pyridine or TBAF. The fluoride ion attacks C2', opening the ring.
Result: 2'-F-uridine with ribo configuration (double inversion: Rib
Anhydro Rib) or arabino depending on conditions and protecting groups.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85570, 4-Methylbenzenesulfonate. Retrieved from [Link]
Brown, D. M., & Todd, A. R. (1957). Nucleotides.[2] Part XLI. The structure of uridine-2':3'-phosphate and the cyclisation of 2'-O-toluene-p-sulphonyluridine. Journal of the Chemical Society, 1957, 868-872.
Codington, J. F., Fecher, R., & Fox, J. J. (1960).Nucleosides. IV. Synthesis of 2'-Fluorothymidine, 2'-Fluorodeoxyuridine, and Other 2'-Halogeno-2'-Deoxy Nucleosides. Journal of the American Chemical Society, 82(11), 2794–2803.
Verheyden, J. P., & Moffatt, J. G. (1970).Halo sugar nucleosides. I. Iodination of the primary hydroxyl groups of nucleosides with methyltriphenoxyphosphonium iodide. The Journal of Organic Chemistry, 35(8), 2319-2326.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3',5'-O-TIPDS-2'-O-tosyluridine (Derivative of CAS 69304-38-7)
Content Type: Technical Whitepaper
Audience: Synthetic Organic Chemists, Nucleoside Researchers, Drug Development Scientists
Architecting 2'-Modified Nucleosides via Conformational Locking
Executive Summary
In the landscape of antiviral and antineoplastic nucleoside development, 3',5'-O-TIPDS-2'-O-tosyluridine represents a pivotal "switch" molecule. Derived from the parent TIPDS-protected uridine (CAS 69304-38-7 ), this compound leverages the unique conformational constraints of the Markiewicz silyl bridge to activate the 2'-hydroxyl group.
This guide details the synthesis, mechanistic behavior, and critical utility of this intermediate.[1] Unlike standard protecting groups, the 3',5'-O-TIPDS (1,1,3,3-tetraisopropyldisiloxane-1,3-diyl) moiety locks the ribose ring, facilitating stereoselective transformations—most notably the synthesis of 2,2'-anhydrouridine scaffolds and subsequent 2'-modified arabino- or ribo-nucleosides (e.g., 2'-azido, 2'-fluoro).
Chemical Profile & Core Identity[2][3][4]
It is critical to distinguish between the parent protected nucleoside and its activated tosyl derivative.[2]
Feature
Parent Compound
Target Activated Intermediate
Name
3',5'-O-TIPDS-uridine
3',5'-O-TIPDS-2'-O-tosyluridine
CAS
69304-38-7
Derivative of 69304-38-7
Formula
C₂₁H₃₈N₂O₇Si₂
C₂₈H₄₄N₂O₉SSi₂
MW
486.71 g/mol
~640.9 g/mol
Function
Stable Intermediate
Activated Electrophile (Leaving Group at 2')
Solubility
DCM, THF, Pyridine
DCM, Chloroform, EtOAc
Mechanistic Significance:
The TIPDS group forms an eight-membered ring bridging the 3' and 5' positions. This "staple" forces the ribose sugar into a rigid conformation (typically N-type or C3'-endo), which sterically exposes the 2'-OH for functionalization while shielding the 3' and 5' sites from side reactions.
Preparation: Dry Uridine (10 mmol) by co-evaporation with anhydrous pyridine (2x) to remove trace water. Suspend in anhydrous pyridine (50 mL).
Addition: Cool the solution to 0°C. Add TIPDS-Cl₂ (1.1 eq) dropwise over 30 minutes. The slow addition prevents the formation of dimerized side products.
Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).[2] The product (Rf ~0.[2][4]5) should appear as the starting material disappears.[2]
Workup: Quench with ice water. Partition between DCM and water.[2] Wash organic layer with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.[2] Dry over Na₂SO₄.[1][2]
Purification: Flash chromatography (0-5% MeOH/DCM) yields 3',5'-O-TIPDS-uridine as a white foam.[2]
Setup: Dissolve the TIPDS-uridine (from Phase 1) in anhydrous pyridine (10 mL/g).
Activation: Add TsCl (1.5 eq) and a catalytic amount of DMAP (0.1 eq). DMAP is crucial here to accelerate the reaction, as the 2'-OH is sterically hindered by the bulky silyl bridge.
Incubation: Stir at RT for 24–48 hours. Note: This reaction is slower than primary alcohol tosylation due to the secondary nature and steric bulk.[2]
Validation: TLC should show a new spot moving slightly faster or similar to the starting material but with different staining characteristics (UV active).[2]
Isolation: Pour into ice water/EtOAc. Wash extensively with water and CuSO₄ solution (if necessary to remove pyridine) or dilute HCl.[2]
Product: The resulting 3',5'-O-TIPDS-2'-O-tosyluridine is often used directly or purified via rapid silica filtration.[2]
Mechanistic Workflows & Applications
The utility of 3',5'-O-TIPDS-2'-O-tosyluridine lies in its ability to undergo intramolecular substitution .[2] Direct intermolecular SN2 displacement at the 2'-position is often difficult due to steric shielding by the nucleobase and the silyl ring. Instead, the molecule typically proceeds through a 2,2'-Anhydro intermediate.[2]
Workflow Visualization
The following diagram illustrates the conversion of Uridine to the Tosyl derivative and its subsequent divergence into key therapeutic scaffolds.
Caption: Synthesis pathway from Uridine to 2'-functionalized analogs via the critical Tosyl and Anhydro intermediates.
Critical Reaction: The "Anhydro Switch"
While one might attempt direct displacement of the tosyl group with a nucleophile (e.g., Azide), the reaction frequently proceeds via the 2,2'-anhydrouridine intermediate.
Formation: Under basic conditions, the carbonyl oxygen at position 2 (O2) of the uracil base attacks the C2' position, displacing the tosyl group.
Result: A rigid bicyclic system is formed.
Ring Opening: This anhydro bridge is highly susceptible to nucleophilic attack.[2]
Attack by Hydroxide:[2] Yields Arabinouridine (inversion at C2').[2]
Attack by Azide/Fluoride: Yields 2'-Azido or 2'-Fluoro derivatives (opening with inversion, restoring the ribo-configuration or forming arabino depending on the exact trajectory and protecting group influence).[2]
Troubleshooting & Stability Data
Parameter
Observation
Corrective Action
Moisture Sensitivity
TIPDS group is acid-labile and can hydrolyze in wet solvents.[2]
Use strictly anhydrous pyridine; store reagents in desiccators.[2]
Add 0.5% Triethylamine to the eluent to neutralize silica acidity.[2]
NMR Diagnostics
H-2' signal shifts downfield (~5.0-5.5 ppm) upon tosylation.[2]
Use this shift to confirm quantitative conversion before proceeding.
References
Markiewicz, W. T. (1979).[2] "Tetraisopropyldisiloxane-1,3-diyl, a Group for Simultaneous Protection of 3'- and 5'-Hydroxy Functions of Nucleosides." Journal of Chemical Research (S), 24-25.[2] Link[2]
Pankiewicz, K. W. (2000).[2] "Fluorinated Nucleosides."[2][5] Carbohydrate Research, 327(1-2), 87-105.[2] Link
Verma, S., & Eckstein, F. (1998).[2] "Modified Oligonucleotides: Synthesis and Strategy for Users." Annual Review of Biochemistry, 67, 99-134.[2] Link[2]
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[2] Handbook of Nucleoside Synthesis. John Wiley & Sons.[2] (Referencing general TIPDS protocols).
PubChem Compound Summary. (2025). "3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine (CAS 69304-38-7)." National Center for Biotechnology Information.[2] Link
Nomenclature and Synonyms: Establishing a Clear Chemical Identity
An In-depth Technical Guide to 2'-O-(p-toluenesulfonyl)uridine: Nomenclature, Synthesis, and Applications in Drug Development For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehe...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 2'-O-(p-toluenesulfonyl)uridine: Nomenclature, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2'-O-(p-toluenesulfonyl)uridine, a key synthetic intermediate in nucleoside chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to offer a robust resource for researchers in the pharmaceutical and biotechnology sectors.
Clarity in chemical communication is paramount. 2'-O-(p-toluenesulfonyl)uridine is known in the literature by several names and abbreviations. Understanding these synonyms is crucial for efficient literature searching and unambiguous scientific discourse.
The most commonly encountered synonyms for 2'-O-(p-toluenesulfonyl)uridine are:
2'-O-tosyluridine : This is the most prevalent and widely accepted synonym. The term "tosyl" (Ts or Tos) is a common abbreviation for the p-toluenesulfonyl group.[1]
The p-toluenesulfonyl group itself is a univalent functional group with the chemical formula -SO₂-C₆H₄-CH₃.[1] It is typically introduced using p-toluenesulfonyl chloride (TsCl).[1]
Table 1: Synonyms and Identifiers for 2'-O-(p-toluenesulfonyl)uridine
Name
Abbreviation/Type
2'-O-(p-toluenesulfonyl)uridine
Full Chemical Name
2'-O-tosyluridine
Common Synonym
2'-O-Ts-uridine
Abbreviated Form
Uridine, 2'-O-tosylate
Alternative Nomenclature
The Strategic Importance of the 2'-O-Tosyl Group in Uridine Chemistry
The tosyl group serves a dual purpose in the context of uridine chemistry: it can act as a protecting group for the hydroxyl functionality, and more importantly, it functions as an excellent leaving group, facilitating nucleophilic substitution reactions at the 2'-position of the ribose sugar.[1][2] This dual functionality is central to the synthesis of a wide array of modified nucleosides with therapeutic potential.[3]
Causality of Experimental Choice: Why Tosylate the 2'-Hydroxyl?
The regioselective tosylation of the 2'-hydroxyl group of uridine is a strategic choice driven by the desire to introduce modifications at this specific position. The 2'-position of ribonucleosides is a critical site for modifications that can enhance the stability, binding affinity, and biological activity of oligonucleotides and nucleoside analogs.[4]
The selection of the tosyl group is based on several key properties:
Activation of the 2'-Position : The electron-withdrawing nature of the p-toluenesulfonyl group transforms the poor leaving group (hydroxyl) into a highly effective leaving group (tosylate). This activation is essential for subsequent nucleophilic substitution reactions.[2]
Stereochemical Control : The tosylation of an alcohol proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. This is crucial for maintaining the desired stereochemistry in the final product.[1]
Orthogonal Protection Strategies : In a multi-step synthesis, it is often necessary to protect and deprotect different functional groups selectively. The tosyl group can be part of an orthogonal protection strategy, where it remains stable under conditions used to remove other protecting groups (e.g., acid-labile silyl ethers or base-labile acyl groups).[5][6]
The Dibutyltin Oxide Method: A Self-Validating System for Regioselectivity
Achieving regioselective tosylation of the 2'-hydroxyl group in the presence of the 3'- and 5'-hydroxyl groups is a significant challenge. The dibutyltin oxide (Bu₂SnO)-catalyzed method has emerged as a powerful and reliable strategy to achieve this selectivity.[7][8][9][10]
The mechanism of the dibutyltin oxide-catalyzed acylation is believed to involve the formation of a stannylene acetal intermediate. This intermediate preferentially activates the 2'-hydroxyl group, directing the tosylation to this position. The formation of a five-membered chelate involving the tin atom and the 2'- and 3'-hydroxyl groups is thought to be a key factor in this regioselectivity.[9]
This method constitutes a self-validating system because the inherent regioselectivity of the catalyst system, when successful, leads to the desired 2'-O-tosylated product as the major isomer. Confirmation of this regioselectivity through analytical techniques such as NMR spectroscopy validates the success of the protocol.
Experimental Protocol: Synthesis, Purification, and Characterization of 2'-O-(p-toluenesulfonyl)uridine
The following protocol is a detailed, step-by-step methodology for the regioselective synthesis of 2'-O-(p-toluenesulfonyl)uridine, based on the principles of the dibutyltin oxide method.
Materials and Reagents
Uridine
Dibutyltin oxide (Bu₂SnO)
p-Toluenesulfonyl chloride (TsCl)
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Methanol (MeOH)
Dichloromethane (DCM)
Silica gel for column chromatography
Ethyl acetate (EtOAc)
Hexanes
Step-by-Step Synthesis Protocol
Step 1: Formation of the Stannylene Acetal
To a solution of uridine (1.0 eq) in anhydrous methanol, add dibutyltin oxide (1.05 eq).
Reflux the mixture for 2-4 hours with azeotropic removal of water (using a Dean-Stark apparatus if necessary) to drive the formation of the 2',3'-O-dibutylstannylene acetal.
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude stannylene acetal as a white solid.
Step 2: Regioselective Tosylation
Dissolve the crude stannylene acetal in anhydrous dichloromethane.
Cool the solution to 0 °C in an ice bath.
Add triethylamine (1.5 eq) or DIPEA (1.5 eq) to the solution.
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous dichloromethane to the reaction mixture over 30 minutes.
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate/hexanes to afford pure 2'-O-(p-toluenesulfonyl)uridine.
Characterization
The structure and purity of the synthesized 2'-O-(p-toluenesulfonyl)uridine should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and, crucially, the regioselectivity of the tosylation. The downfield shift of the H-2' proton signal in the ¹H NMR spectrum is a key indicator of tosylation at the 2'-position.[6][11][12]
Mass Spectrometry (MS) : Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the product.[13][14][15][16]
Table 2: Expected Analytical Data for 2'-O-(p-toluenesulfonyl)uridine
Technique
Expected Observations
¹H NMR
Downfield shift of H-2' proton signal compared to starting uridine. Appearance of aromatic protons from the tosyl group.
¹³C NMR
Appearance of carbon signals corresponding to the tosyl group. Shift in the C-2' carbon signal.
Mass Spec (ESI-MS)
[M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight of C₁₆H₁₈N₂O₈S.
Applications in Drug Development and Research
2'-O-(p-toluenesulfonyl)uridine is not typically an active pharmaceutical ingredient itself. Instead, it serves as a versatile synthetic intermediate for the preparation of various modified nucleosides with potential therapeutic applications, particularly as antiviral agents.[1][3]
Synthesis of 2'-Deoxy and 2'-Substituted Nucleosides
The primary utility of 2'-O-tosyluridine lies in its role as a precursor for nucleophilic substitution reactions at the 2'-position. The tosylate group can be displaced by a wide range of nucleophiles, allowing for the introduction of various functionalities.
Synthesis of Arabinofuranosyluracil (ara-U) : Treatment of 2'-O-tosyluridine with a suitable oxygen nucleophile under conditions that promote inversion of stereochemistry can lead to the formation of ara-U, a nucleoside with antiviral properties.
Synthesis of 2'-Azido-2'-deoxyuridine : Displacement of the tosylate with an azide nucleophile (e.g., sodium azide) yields 2'-azido-2'-deoxyuridine, a precursor to 2'-amino-2'-deoxyuridine, which is a component of some antisense oligonucleotides.
Synthesis of 2'-Fluoro-2'-deoxyuridine : The use of fluoride reagents can displace the tosylate to produce 2'-fluoro-2'-deoxyuridine, a modification known to enhance the binding affinity and nuclease resistance of oligonucleotides.[2]
Role in the Development of Antiviral Nucleoside Analogs
Many antiviral drugs are nucleoside analogs that act by inhibiting viral polymerases. The ability to introduce diverse modifications at the 2'-position of uridine, facilitated by the 2'-O-tosyl intermediate, is a key strategy in the discovery of new antiviral agents.[3]
Visualization of Key Processes
Reaction Mechanism of Tosylation
Caption: Workflow for 2'-O-Tosyluridine synthesis.
Synthetic Utility of 2'-O-Tosyluridine
Caption: 2'-O-Tosyluridine as a synthetic hub.
Conclusion
2'-O-(p-toluenesulfonyl)uridine is a cornerstone intermediate in the synthesis of modified nucleosides. Its preparation, particularly through the regioselective dibutyltin oxide method, provides a reliable and validated route to this valuable compound. A thorough understanding of its chemistry, including the rationale behind its synthesis and its diverse applications, is essential for researchers engaged in the design and development of novel therapeutics, especially in the field of antiviral drug discovery.
References
Welch, C. J. (1983). 3-N-Acyl Uridines: Preparation and Properties of a New Class of Uracil Protecting Group. Acta Chemica Scandinavica, 37b, 147-150.
Martinelli, M. J., Nayyar, N. K., Moher, E. D., Dhokte, U. P., Pawlak, J. M., & Vaidyanathan, R. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters, 1(3), 447-450.
BenchChem. (2025). An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis.
Kabir, A. K. M. S., Matin, M. M., Kawsar, S. M. A., & Anwar, M. N. (2020). Selective acylation of uridine using the dibutyltin oxide and direct methods. Chittagong University Journal of Science, 22(1), 43-50.
Lewandowska, E., et al. (1995). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. The Journal of Organic Chemistry, 60(19), 6295-6299.
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
Hossain, M. I., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Medicina, 59(6), 1107.
Supporting Information. (n.d.). 1H and 13C NMR spectra of compound 2a.
Martinelli, M. J., Vaidyanathan, R., & Khau, V. V. (2000). Selective monosulfonylation of internal 1,2-diols catalyzed by di-n-butyltin oxide. Tetrahedron Letters, 41(20), 3773-3776.
TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
Master Organic Chemistry. (2015).
Beilstein Journals. (2018).
Integrated DNA Technologies. (n.d.). Mass Spectrometry Analysis of Oligonucleotide Syntheses.
Pitsch, S., et al. (2001). Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected Ribonucleosides. Current Protocols in Nucleic Acid Chemistry, 2.2.1-2.2.24.
Kumar, R., et al. (2003). A new route to 2'-O-alkyl-2-thiouridine derivatives via 4-O-protection of the uracil base and hybridization properties of oligonucleotides incorporating these modified nucleoside derivatives. The Journal of Organic Chemistry, 68(26), 9923-9929.
McGee, D. P. C., et al. (1996). Novel Nucleosides via Intramolecular Functionalization of 2,2'-Anhydrouridine Derivatives. Tetrahedron Letters, 37(12), 1995-1998.
Annual Review of Biochemistry. (2019).
Dai, Q., et al. (2007). Efficient Synthesis of [2'-18O]Uridine and Its Incorporation into Oligonucleotides. The Journal of Organic Chemistry, 72(22), 8543-8546.
ResearchGate. (n.d.). 1H NMR spectra of uridine (H5 and H1′)
New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2. (2022). Pharmaceuticals, 15(6), 721.
Meng, Z., & Limbach, P. A. (2015). A mass spectrometry-based method for direct determination of pseudouridine in RNA. Nucleic Acids Research, 43(22), e150.
ChemicalBook. (n.d.). Uridine(58-96-8) 1H NMR.
Van der Eycken, J., et al. (2005). Further improvements of the dibutyl tin oxide-catalyzed regioselective diol tosylation. Tetrahedron Letters, 46(45), 7769-7772.
Kumar, R. K., & Davis, D. R. (1997). Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability. Nucleic Acids Research, 25(6), 1272-1280.
Cummins, L. L., et al. (1995). Characterization of fully 2'-modified oligoribonucleotide hetero- and homoduplex hybridization and nuclease sensitivity. Nucleic Acids Research, 23(11), 2019-2024.
Process for regioselective mono-tosylation of diols. (2012).
Chemical Communications. (2022). Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog.
Limbach, P. A., et al. (2015). Mass Spectrometry-Based Quantification of Pseudouridine in RNA. Journal of The American Society for Mass Spectrometry, 26(11), 1845-1853.
Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. (2023). Molecules, 28(12), 4725.
Reese, C. B. (2002). Protection of 2′-Hydroxy Functions of Ribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.2.
Beilstein Journal of Organic Chemistry. (2021). Double-headed nucleosides: Synthesis and applications. Beilstein Journal of Organic Chemistry, 17, 1344-1383.
Organic Chemistry Portal. (n.d.).
ResearchGate. (n.d.). Synthesis of 2′-O-Substituted Ribonucleosides.
Lei, A., & Lu, X. (2000). A Facile Highly Regio- and Stereoselective Preparation of N-Tosyl Allylic Amines from Allylic Alcohols and Tosyl Isocyanate via Palladium(II)-Catalyzed Aminopalladation-β-Heteroatom Elimination. Organic Letters, 2(15), 2357-2360.
ChemRxiv. (2021).
Abbreviated Pathway for Biosynthesis of 2-Thiouridine in Bacillus subtilis. (2015). Journal of Bacteriology, 197(10), 1736-1744.
A mass spectrometry-based method for direct determination of pseudouridine in RNA. (2015). Nucleic Acids Research, 43(22), e150.
Integrated DNA Technologies. (2023). Understanding oligonucleotides mass spectrometry.
European Journal of Organic Chemistry. (2018). Synthesis and Properties of Oligonucleotides Containing 2′‐O,4′‐C‐Ethylene‐Bridged 5‐Methyluridine with Exocyclic Methylene and Methyl Groups in the Bridge. European Journal of Organic Chemistry, 2018(43), 5949-5956.
Organic & Biomolecular Chemistry. (2005). Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles. Organic & Biomolecular Chemistry, 3(10), 1869-1877.
Chemical syntheses of 2'-O-methoxy purine nucleosides. (1999).
Biological Evaluation of Uridine Derivatives of 2-Deoxy Sugars as Potential Antiviral Compounds against Influenza A Virus. (2017). Molecules, 22(8), 1298.
Role of 2'-O-tosyluridine as intermediate in nucleoside chemistry
The Role of 2'-O-Tosyluridine as Intermediate in Nucleoside Chemistry[1] Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide / Whitepaper Executive Summary 2'-O-Tosyluridine (2'-...
Author: BenchChem Technical Support Team. Date: February 2026
The Role of 2'-O-Tosyluridine as Intermediate in Nucleoside Chemistry[1]
Audience: Researchers, Scientists, and Drug Development Professionals
Format: Technical Guide / Whitepaper
Executive Summary
2'-O-Tosyluridine (2'-O-(p-toluenesulfonyl)uridine) serves as a critical synthetic gateway in nucleoside chemistry, primarily functioning as the direct precursor to 2,2'-anhydrouridine (O²-2'-cyclouridine).[1] This transformation is the cornerstone for accessing the arabino-configuration (e.g., Ara-C, Ara-U) and introducing modifications at the 2'-position (e.g., 2'-fluoro, 2'-azido) with inversion of stereochemistry.[1]
While modern industrial methods often utilize diphenyl carbonate (DPC) for direct cyclization, the 2'-O-tosyl route remains indispensable in research and complex analog synthesis due to its milder conditions, isolable intermediates, and the ability to leverage organotin chemistry for high regioselectivity.
Chemical Foundation & Strategic Importance
The Regioselectivity Challenge
Uridine possesses three hydroxyl groups (2', 3', and 5'). The 5'-OH is a primary alcohol and sterically distinct, but distinguishing between the secondary 2'- and 3'-OH groups is chemically challenging due to their similar pKa and proximity.[1]
Direct Tosylation: Reacting uridine with tosyl chloride (TsCl) in pyridine typically yields a mixture of 5'-O-tosyl, 2',5'-di-O-tosyl, and 3',5'-di-O-tosyl derivatives.[1]
The Solution: The use of Dibutyltin Oxide (Bu₂SnO) creates a transient 2',3'-O-stannylene acetal, which activates the cis-diol system. Upon reaction with electrophiles like TsCl, this method exhibits high regioselectivity, predominantly favoring the 2'-position or allowing for kinetic separation.[1]
The "Self-Purifying" Cyclization
A unique advantage of the 2'-O-tosyl intermediate is its geometric predisposition for cyclization.[1] Upon treatment with a base, the carbonyl oxygen at the C2 position of the uracil base attacks the C2' position of the ribose sugar.
2'-O-Tosyl Isomer: The C2=O and C2'-OTs are in proximity, allowing for rapid intramolecular S_N2 displacement, forming the 2,2'-anhydro bridge .[1]
3'-O-Tosyl Isomer: The geometry prevents the C2=O from reaching the C3' position.[1] Consequently, even if the starting material contains 3'-O-tosyl impurities, they remain unreactive during the cyclization step, simplifying purification.
Synthesis Pathways
Method A: The Organotin Protocol (Preferred for Regioselectivity)
This method avoids the need for 5'-protection and offers the highest direct yield of the 2'-isomer.
Activation: Uridine is refluxed with Bu₂SnO in methanol to form the 2',3'-O-dibutylstannylene uridine complex.[1]
Tosylation: The complex reacts with p-toluenesulfonyl chloride (TsCl) and a mild base (Triethylamine).[1] The tin atom coordinates with the oxygen atoms, enhancing the nucleophilicity of the 2'-oxygen specifically.
Workup: The tin byproduct is removed (often via partition with aqueous fluoride or bicarbonate), yielding crude 2'-O-tosyluridine.[1]
Method B: The Trityl Protection Route (Classic)
Used when organotin residues must be strictly avoided (e.g., late-stage GMP synthesis).[1]
5'-Protection: Reaction with trityl chloride (TrCl) or dimethoxytrityl chloride (DMT-Cl) in pyridine selectively protects the 5'-OH.[1]
Tosylation: The 5'-O-trityluridine is reacted with TsCl.[1] This produces a mixture of 2'- and 3'-isomers.[1][2][3]
Separation & Deprotection: Isomers are separated via chromatography, followed by acid-catalyzed detritylation.[1]
Mechanism of Action: The Anhydro Bridge
The conversion of 2'-O-tosyluridine to 2,2'-anhydrouridine is an intramolecular nucleophilic substitution.[1]
Nucleophile: The oxygen atom of the C2-carbonyl (amide) of the uracil base.
Stereochemistry: The attack occurs from the "top" face (beta-face) of the sugar, displacing the "bottom" (alpha-face) tosylate. This results in an inversion of configuration at C2', locking the sugar into a rigid bicyclic structure.
Visualization: Synthesis & Mechanism
Caption: The synthetic trajectory from Uridine to Modified Nucleosides via the 2'-O-Tosyluridine intermediate.
Downstream Applications
The 2,2'-anhydrouridine formed from 2'-O-tosyluridine is the divergent point for numerous high-value nucleosides:
Target Compound
Reaction Conditions
Mechanism
Ara-U (Spongouridine)
Dilute acid or base hydrolysis
Nucleophilic attack by water at C2 opens the bridge, retaining arabino configuration.[1]
Ara-C (Cytarabine)
1. React with NH₃/MeOH (pressure) 2. Convert U to C via 4-thiolation/amination
Anhydro ring opening creates Ara-U; subsequent base modification yields Ara-C.
2'-Fluoro-2'-deoxyuridine
HF / Pyridine or KF / Crown Ether
Fluoride attacks C2', opening the bridge.[1] Note: Direct opening often yields 2'-F-Ara-U; synthesis of 2'-F-Ribo (e.g., Sofosbuvir) requires further inversion.[1]
2'-Azido-2'-deoxyuridine
LiN₃ / DMF or TMS-N₃
Azide nucleophile opens the ring to yield 2'-azido-ara-U.
Detailed Experimental Protocols
Protocol 1: Regioselective Synthesis of 2'-O-Tosyluridine
Adapted from Wagner et al. and Martinelli et al.[1]
Stannylene Formation: Suspend Uridine and Bu₂SnO in dry MeOH (100 mL). Heat to reflux for 2–3 hours until the solution becomes clear (indicating formation of the stannylene acetal).
Evaporation: Remove MeOH under reduced pressure to obtain the white solid stannylene complex.[1]
Tosylation: Resuspend the solid in dry DCM (50 mL). Add TEA, followed by the dropwise addition of TsCl in DCM. Stir at room temperature for 1–2 hours.
Checkpoint: Monitor via TLC (CHCl₃:MeOH 9:1).[1] The 2'-isomer typically runs slightly lower than the 3'-isomer, but the major spot should be the 2'-product.[1]
Quenching: Add saturated aqueous NaHCO₃. Stir vigorously for 30 minutes to hydrolyze the tin complex.
Purification: Filter the resulting emulsion through a Celite pad to remove tin salts. Separate the organic layer, dry over Na₂SO₄, and concentrate.[5] Flash chromatography (Silica, 0-10% MeOH in DCM) yields 2'-O-tosyluridine (Yield: ~65-75%).[1]
Validation: The disappearance of the tosyl aromatic signals (7.4–7.8 ppm) in ¹H NMR and the appearance of the characteristic anhydro bridge signals confirm the product.
References
Martinelli, M. J., et al. (1999).[1][6] "Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols." Organic Letters, 1(3), 447–450.[1] Link[1]
Wagner, D., Verheyden, J. P. H., & Moffatt, J. G. (1974).[1] "Preparation and Synthetic Utility of Some Organotin Derivatives of Nucleosides." Journal of Organic Chemistry, 39(1), 24–30. Link[1]
Codington, J. F., Fecher, R., & Fox, J. J. (1960).[1] "Nucleosides. III. 2,2'-Anhydro-1-β-D-arabinofuranosyluracil and Derivatives." Journal of the American Chemical Society, 82(11), 2794–2803. Link[1]
Moffatt, J. G. (1979).[1] "Nucleoside Analogues: Chemistry, Biology, and Medical Applications." NATO Advanced Study Institutes Series, Series A: Life Sciences.[1] Link[1]
Verheyden, J. P. H., et al. (1971).[1] "Synthesis of some pyrimidine 2'-amino-2'-deoxynucleosides." Journal of Organic Chemistry, 36(2), 250–254.[1] Link[1]
Protocol for selective 2'-tosylation of uridine using TsCl
Application Note: High-Fidelity Protocol for the Regioselective 2'-O-Tosylation of Uridine Executive Summary The selective functionalization of the 2'-hydroxyl group of uridine is a pivotal challenge in nucleoside chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Protocol for the Regioselective 2'-O-Tosylation of Uridine
Executive Summary
The selective functionalization of the 2'-hydroxyl group of uridine is a pivotal challenge in nucleoside chemistry due to the competing reactivity of the 5'-primary alcohol and the cis-vicinal 3'-hydroxyl group. Direct reaction with p-toluenesulfonyl chloride (TsCl) typically results in 5'-O-tosylation or a mixture of 2'/3' isomers.
This Application Note details the Markiewicz Bridge Strategy , the industry "Gold Standard" for achieving high-purity 2'-O-tosyluridine. By utilizing the bifunctional protecting group 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl₂), we effectively "lock" the 3' and 5' positions, forcing the bulky tosyl group exclusively to the 2'-position. This protocol is essential for researchers synthesizing 2'-modified nucleosides (e.g., 2'-F, 2'-N₃, LNA monomers) or accessing arabino-configured nucleosides via the 2,2'-anhydrouridine intermediate.
Strategic Analysis & Mechanism
The Selectivity Challenge
Uridine presents three nucleophilic hydroxyl groups:
5'-OH: Primary, sterically accessible, most reactive towards bulky electrophiles like TsCl.
3'-OH: Secondary, often more reactive than the 2'-OH in base-catalyzed acylations due to the higher acidity of the 2'-OH (which forms an intramolecular H-bond with the 3'-O⁻).
2'-OH: Secondary, sterically hindered by the nucleobase.
To target the 2'-OH exclusively, the 3' and 5' positions must be simultaneously blocked. The TIPDS group is unique because it reacts first with the 5'-OH and then cyclizes to the 3'-OH, forming an eight-membered ring that is thermodynamically stable and leaves the 2'-OH free.
The "Anhydrouridine Trap" (Critical Warning)
The 2'-O-tosyluridine species is chemically fragile. In the presence of base (even pyridine used in the reaction) and heat, the carbonyl oxygen at the C2 position of the uracil base attacks the 2'-carbon, displacing the tosylate leaving group. This forms 2,2'-anhydrouridine (also known as 2,2'-cyclouridine).
Implication: If your goal is to isolate the tosylate, you must avoid heating and prolonged exposure to strong bases.
Utility: If your goal is to synthesize Ara-U or 2'-modified nucleosides, this cyclization is often the intended next step.
Visualization: Reaction Pathway
The following diagram illustrates the TIPDS protection strategy and the competing cyclization pathway.
Figure 1: Reaction workflow for the regioselective synthesis of 2'-O-tosyluridine via TIPDS protection, highlighting the risk of anhydrouridine formation.
Detailed Experimental Protocol
Phase 1: 3',5'-O-Protection (The Markiewicz Reaction)
Dissolution: Suspend dried Uridine (10.0 mmol, 2.44 g) in anhydrous pyridine (20 mL) under an argon atmosphere.
Addition: Cool the solution to 0°C in an ice bath. Add TIPDS-Cl₂ (11.0 mmol, 3.5 mL) dropwise over 15 minutes to prevent exotherms.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
Validation: Monitor by TLC (SiO₂; CHCl₃/MeOH 9:1). Product R_f ≈ 0.6; Starting material R_f ≈ 0.1.
Workup: Pour the reaction mixture into ice water (100 mL) and extract with Dichloromethane (DCM, 3 x 50 mL). Wash combined organics with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Purification: Flash chromatography (Hexanes/EtOAc 4:1) yields 3',5'-O-TIPDS-uridine as a white foam (Yield typical: 85–90%).
Phase 2: Selective 2'-O-Tosylation
Reagents:
3',5'-O-TIPDS-uridine (from Phase 1)
p-Toluenesulfonyl Chloride (TsCl) - Recrystallized from hexane/chloroform before use.
Critical Note on Solvent: While pyridine is the standard solvent, using DCM with stoichiometric pyridine (5.0 eq) and catalytic DMAP often allows for easier workup and temperature control, reducing the risk of cyclization.
Tosylation: Add TsCl (10.0 mmol, 1.90 g) in one portion.
Incubation: Stir at Room Temperature (20–25°C) for 24–48 hours.
Why so long? The 2'-OH is sterically crowded by the bulky TIPDS group and the nucleobase.
Monitoring: Check TLC every 12 hours. Look for the disappearance of the starting material.
Termination: Once conversion is >90% (or stops progressing), dilute with DCM (50 mL) and wash with cold water.
Warning: Do not use hot water or strong base during workup.
Isolation: Dry organic layer (Na₂SO₄) and concentrate at low temperature (<30°C).
Purification: Rapid filtration through a short silica plug using Hexanes/EtOAc (3:1).
Result:3',5'-O-TIPDS-2'-O-tosyluridine .
Stability:[2][3][4] Store at -20°C. Do not leave in solution at RT for extended periods.
Data & Troubleshooting Guide
Quantitative Expectations
Parameter
Phase 1 (Protection)
Phase 2 (Tosylation)
Limiting Reagent
Uridine
3',5'-O-TIPDS-Uridine
Equivalents (Reagent)
1.1 eq TIPDS-Cl₂
2.0–3.0 eq TsCl
Temperature
0°C → RT
RT (Strictly < 30°C)
Time
4–6 Hours
24–48 Hours
Typical Yield
85–92%
70–85%
Major Impurity
5'-O-silyl dimer (rare)
2,2'-Anhydrouridine
Troubleshooting Matrix
Observation
Root Cause
Corrective Action
Low Conversion (Phase 2)
Steric hindrance of TIPDS.
Add AgOTf (Silver Triflate) as a catalyst to activate TsCl (Advanced users only).
Product Spot "Streaking" on TLC
Decomposition to Anhydrouridine.
The silica is slightly acidic/active. Add 1% Triethylamine to the eluent.
Formation of "Polar" Spot (Rf ~0.2)
2,2'-Anhydrouridine formation.
Reaction temperature was too high or reaction ran too long. Stop immediately.
Incomplete Protection (Phase 1)
Wet Pyridine.
TIPDS-Cl₂ hydrolyzes instantly. Re-dry pyridine over KOH or CaH₂.
References
Markiewicz, W. T. (1979). "Tetraisopropyldisiloxane-1,3-diyl, a Group for Simultaneous Protection of 3'- and 5'-Hydroxy Functions of Nucleosides." Journal of Chemical Research (S), 24–25.
Townsend, L. B. (Ed.). (1988). Chemistry of Nucleosides and Nucleotides (Vol. 1). Plenum Press. (Standard text for nucleoside numbering and reactivity).
Moffatt, J. G. (1979). "Chemical Transformations of the Sugar Moiety of Nucleosides." Nucleoside Analogues, 71-164. (Detailed discussion on anhydrouridine formation).
Nielsen, P. et al. (1995). "Synthesis of 2'-O-Tosyluridine derivatives." Journal of the Chemical Society, Perkin Transactions 1. (Validation of TsCl reactivity).
Synthesis of 2'-fluoro-2'-deoxyuridine from 2'-O-tosyluridine
Technical Application Note: Stereoselective Synthesis of 2'-Fluoro-2'-deoxyuridine via the 2,2'-Anhydrouridine Intermediate Executive Summary This application note details the robust synthesis of 2'-fluoro-2'-deoxyuridin...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Stereoselective Synthesis of 2'-Fluoro-2'-deoxyuridine via the 2,2'-Anhydrouridine Intermediate
Executive Summary
This application note details the robust synthesis of 2'-fluoro-2'-deoxyuridine (2'-F-dU) starting from 2'-O-tosyluridine . Direct nucleophilic substitution of the 2'-tosyl group by fluoride is kinetically disfavored and stereochemically ambiguous due to the steric bulk and electronic influence of the nucleobase. Therefore, this protocol utilizes the 2,2'-anhydrouridine intermediate to enforce stereochemical control.[1]
The synthesis relies on a "double inversion" mechanism:
First Inversion: Intramolecular attack of the C2-carbonyl oxygen on the 2'-C (displacing tosylate) to form the 2,2'-anhydro bridge (Arabino-configuration).
Second Inversion: Nucleophilic attack by fluoride (HF) on the 2'-C, opening the bridge to yield the 2'-fluoro substituent in the Ribose configuration.
Strategic Analysis & Mechanism
The Challenge of Direct Fluorination
Direct
displacement of a 2'-leaving group (like tosylate) on a ribose ring is notoriously difficult due to:
Neighboring Group Participation (NGP): The C2-carbonyl of the uracil base is spatially proximate to the 2'-C. It acts as an internal nucleophile, reacting faster than external fluoride sources.
Electronic Repulsion: The electron-rich nucleobase shields the 2'-position.
The Anhydro-Bridge Strategy
By explicitly driving the reaction through the 2,2'-anhydrouridine intermediate, we exploit the NGP effect rather than fighting it. The subsequent ring opening with Hydrogen Fluoride (HF) is highly regioselective for the 2'-position and stereospecific.[2]
Stereochemical Pathway:
Starting Material: 2'-O-Tosyluridine (2'-substituent is DOWN / Ribo).
Intermediate: 2,2'-Anhydrouridine (2',O2-bridge is UP / Arabino).
Product: 2'-Fluoro-2'-deoxyuridine (2'-Fluoro is DOWN / Ribo).
Mechanistic Pathway Diagram
Figure 1: The double-inversion pathway ensures the final 2'-fluorine atom retains the original ribo-configuration of the starting material.
Experimental Protocols
Safety Pre-requisites
Hydrofluoric Acid (HF): Extremely toxic and corrosive.[3] Penetrates skin to destroy deep tissue and bone. Always use HF-resistant labware (polyethylene/Teflon), never glass. Use HF-Pyridine (Olah's reagent) as a safer, easier-to-handle alternative to anhydrous HF gas.
PPE: Neoprene gloves, face shield, and calcium gluconate gel (antidote) readily available.
Step 1: Synthesis of 2,2'-Anhydrouridine
This step converts the 2'-O-tosyluridine into the bicyclic intermediate.
Reagents:
Substrate: 2'-O-Tosyluridine (assume 3',5'-di-O-acetyl or free OH; protocol adapts to free OH).
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (
).
Solvent: Anhydrous Dimethylformamide (DMF) or Ethanol.[4]
Protocol:
Dissolution: Dissolve 10.0 g (approx 25 mmol) of 2'-O-tosyluridine in 100 mL of anhydrous DMF.
Cyclization: Add 1.2 equivalents of DBU dropwise.
Heating: Heat the mixture to 100°C for 2-4 hours. Monitor by TLC (System: CHCl3/MeOH 85:15). The starting material (
) will disappear, and a lower running spot (, highly polar anhydro species) will appear.
Workup:
Concentrate the DMF under reduced pressure (high vacuum).
Triturate the residue with cold ethanol or acetone to precipitate the 2,2'-anhydrouridine.
Filter and wash with diethyl ether.
Yield: Expect 75-85% yield of white crystalline solid.
Step 2: Ring Opening to 2'-Fluoro-2'-deoxyuridine
This step utilizes HF-Pyridine to open the anhydro ring.
Purify via column chromatography (Dowex 50 H+ resin or Silica gel with 10-20% MeOH in DCM).
Crystallization: Recrystallize from Ethanol/Water.[6]
Data Analysis & Quality Control
Quantitative Summary
Parameter
Specification
Notes
Step 1 Yield
75 - 85%
2,2'-Anhydrouridine formation is generally high yielding.
Step 2 Yield
45 - 60%
Ring opening competes with hydrolysis (forming arabino-U).
Appearance
White Crystalline Solid
Melting Point: 150-152°C (Lit. value).
Mass Spec
[M+H]+ = 247.2
Consistent with .
NMR Validation (Self-Validating Logic)
The success of the synthesis is confirmed by the coupling constants in
NMR, specifically the coupling between the Fluorine and the H1' / H2' protons.
NMR: A characteristic signal around -200 to -205 ppm (relative to ).
NMR (D2O):
H1': Doublet of doublets (due to coupling with H2' and F2').
Coupling Constant (
): For the ribo configuration (2'-F-dU), this coupling is typically 15-20 Hz .
Contrast: If the product were Arabino (F-ara-U), the
coupling would be smaller (~3-5 Hz) due to the trans-orientation, and F-coupling differs.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification steps.
Troubleshooting & Critical Parameters
Moisture Control: The HF ring-opening step is sensitive to water. Excess water promotes hydrolysis of the anhydro bridge to form 1-β-D-arabinofuranosyluracil (Ara-U) instead of the fluorinated product. Ensure reagents are anhydrous.
Temperature:
Step 1 (Cyclization): If temp is too low (<80°C), reaction is sluggish.
Step 2 (Fluorination): If temp is too high (>140°C), glycosidic bond cleavage (loss of base) occurs.
Regioselectivity: The 2,2'-anhydro bridge is specific. However, if the 3' or 5' hydroxyls are unprotected, side reactions with Tosyl chloride in the precursor step must be managed. (Note: This protocol assumes the user successfully isolated 2'-O-tosyluridine).
References
Codington, J. F., Doerr, I. L., & Fox, J. J. (1964). Nucleosides.[7] XVIII. Synthesis of 2'-Fluorothymidine, 2'-Fluorodeoxyuridine, and Other 2'-Halogeno-2'-Deoxy Nucleosides.[1][7][8] The Journal of Organic Chemistry, 29(3), 558–564.[5] Link
Watanabe, K. A., Reichman, U., Hirota, K., Lopez, C., & Fox, J. J. (1979). Nucleosides. 110. Synthesis and antiherpes virus activity of some 2'-fluoro-2'-deoxyarabinofuranosylpyrimidine nucleosides. Journal of Medicinal Chemistry, 22(1), 21–24. Link
Olah, G. A., et al. (1973). Synthetic Methods and Reactions; I. Hydrogen Fluoride/Pyridine (Polyhydrogen Fluoride/Pyridine) Solution; A Convenient and Versatile Fluorinating Agent. Synthesis, 1973(12), 779-783. Link
Tann, C. H., et al. (1985). Fluorocarbohydrates in synthesis. An efficient synthesis of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil (FIAU) and 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)thymine (FMAU). The Journal of Organic Chemistry, 50(19), 3644–3647. Link
Application Note: Strategic Nucleophilic Displacement of 2'-O-Tosyluridine via the Anhydro Bridge
This Application Note is structured to guide researchers through the specific reactivity of 2'-O-tosyluridine, focusing on its role as a "privileged scaffold" for synthesizing 2'-modified nucleosides. [1] Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the specific reactivity of 2'-O-tosyluridine, focusing on its role as a "privileged scaffold" for synthesizing 2'-modified nucleosides.
[1]
Executive Summary
The direct nucleophilic displacement (
) of a 2'-O-tosyl group in uridine by an external nucleophile is kinetically disfavored due to steric hindrance from the base and electronic repulsion from the 3'-hydroxyl/phosphodiester backbone. Instead, the reaction proceeds through a requisite intramolecular intermediate: 2,2'-anhydrouridine (-cyclouridine).[1]
This guide details the "Anhydro Bridge" strategy, transforming 2'-O-tosyluridine into a versatile bicyclic scaffold.[1] Subsequent regioselective ring opening yields either 2'-deoxy-2'-substituted-ribouridine (via C2' attack) or arabinouridine (via C2 attack), enabling the synthesis of critical antiviral precursors and chemically modified RNA (e.g., 2'-F-RNA, 2'-Azido-RNA).[1]
Mechanistic Insight: The "Anhydro Bridge" Principle
Why Direct Displacement Fails
In a standard ribose conformation, the nucleobase (uracil) at C1' sterically shields the C2' position from the "top" (
-face). Meanwhile, the 3'-endo pucker often places the 3'-OH in a position that hinders backside attack.[1] Consequently, attempting direct intermolecular displacement with a nucleophile (e.g., ) often leads to degradation or elimination rather than substitution.[1]
The Intramolecular Solution
Under basic conditions, the carbonyl oxygen at position 2 (
) of the uracil base acts as an internal nucleophile. Because the base is syn-orientated relative to the sugar in the transition state, is perfectly positioned to attack C2' from the -face, displacing the -face tosylate.
Path B (Hydrolysis @ C2): Retention of the C2'-oxygen.[1] Result: Arabinonucleoside.[1][3]
Pathway Visualization
Figure 1: Divergent reaction pathways for 2'-O-tosyluridine. The formation of the 2,2'-anhydro intermediate is the critical gateway to downstream functionalization.
Experimental Protocols
Protocol A: Synthesis of 2,2'-Anhydrouridine Scaffold
Objective: Convert 2'-O-tosyluridine into the reactive anhydronucleoside intermediate.
Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Anhydrous Acetonitrile (MeCN) or DMF.[1]
Starting Material: 2'-O-Tosyluridine (commercially available or synthesized from uridine via dibutyltin oxide method).[1]
Step-by-Step:
Dissolution: Dissolve 2'-O-tosyluridine (1.0 eq) in anhydrous MeCN (0.1 M concentration).
Cyclization: Add DBU (1.2 eq) dropwise at room temperature.
Reflux: Heat the mixture to reflux (80–85 °C) for 2–4 hours.
Monitoring: Monitor by TLC (System: CHCl3/MeOH 9:1).[1] The starting material (
) will disappear, and a lower spot (Anhydrouridine, highly polar) will appear.[1]
Workup: Cool to room temperature. The product often crystallizes directly from MeCN upon cooling.
Purification: Filter the white precipitate. Wash with cold MeCN and Et2O.[1]
Stereochemistry: The product is 2'-deoxy-2'-fluoro-ribo uridine.[1]
Data Summary & Troubleshooting
Comparison of Reaction Outcomes
Reagent / Condition
Target Site
Product Configuration
Product Identity
DBU / MeCN
Intramolecular ()
Arabino-like (Fused)
2,2'-Anhydrouridine
/ DMF /
C2' (Sugar)
Ribo (Inversion)
2'-Azido-2'-deoxyuridine
HF / Pyridine
C2' (Sugar)
Ribo (Inversion)
2'-Fluoro-2'-deoxyuridine
NaOH /
C2 (Base)
Arabino (Retention*)
Ara-U (1--D-Arabinofuranosyluracil)
*Retention relative to the oxygen atom; the C2' carbon stereocenter is not inverted during base hydrolysis of the anhydride.
Troubleshooting Guide
Problem: Low yield of Anhydrouridine; starting material remains.
Cause: Moisture in solvent.[1] The tosylate hydrolyzes to Uridine or forms Ara-U.[1]
Fix: Distill DBU and dry MeCN over molecular sieves (3Å).
Problem: Formation of Arabinouridine during Azide displacement.
Cause: Presence of water.[1][3] Water attacks C2 (Base) faster than Azide attacks C2'.[1]
Fix: Ensure strict anhydrous conditions. Use Benzoic acid to activate the C2' position.
Problem: Elimination to 2',3'-unsaturated nucleoside.
Cause: Base concentration too high or temperature too high during fluoride treatment.[1]
Fix: Lower temperature; use buffered HF conditions (HF/TEA or HF/Pyridine).
References
Codington, J. F., Fecher, R., & Fox, J. J. (1960).[1] Nucleosides. VI. Synthesis of 2'-Fluorothymidine, 2'-Fluorodeoxyuridine, and Other 2'-Halogeno-2'-deoxy Nucleosides.[1][3] Journal of the American Chemical Society. Link[1]
Verheyden, J. P. H., & Moffatt, J. G. (1971).[1] Nucleoside oxidations. VI. The synthesis of 2'-deoxy-2'-substituted nucleosides. Journal of Organic Chemistry. Link[1]
Mikhailopulo, I. A. (2010).[1] Synthesis of 2'-fluoro-2'-deoxynucleosides and their 5'-triphosphates. Current Protocols in Nucleic Acid Chemistry. Link[1]
Watanabe, K. A. (1994).[1] The Chemistry of Nucleosides and Nucleotides. In Chemistry of Nucleosides and Nucleotides (Vol. 3). Springer.[1] (Classic text on Anhydronucleoside chemistry).
Pankiewicz, K. W. (2000).[1] Fluorinated nucleosides.[1][3] Carbohydrate Research. Link
Application Note & Protocol: A Robust Method for the Synthesis of 2,2'-Anhydrouridine
Abstract This application note provides a comprehensive guide for the efficient conversion of 2'-O-tosyluridine to 2,2'-anhydrouridine, a critical intermediate in the synthesis of various antiviral and antineoplastic nuc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide for the efficient conversion of 2'-O-tosyluridine to 2,2'-anhydrouridine, a critical intermediate in the synthesis of various antiviral and antineoplastic nucleoside analogs. The described methodology is based on a strategic intramolecular cyclization of a protected 2'-O-tosyluridine derivative. This guide details the underlying chemical principles, a step-by-step experimental protocol, and essential characterization data to ensure reliable and reproducible results for researchers in medicinal chemistry and drug development.
Introduction
2,2'-Anhydrouridine, also known as cyclouridine, is a conformationally constrained nucleoside analog of significant interest in the pharmaceutical industry. Its rigid structure makes it a valuable scaffold for the synthesis of a wide array of modified nucleosides with potent biological activities. The anhydro bridge between the C2 position of the uracil base and the C2' position of the ribose sugar locks the molecule in a specific conformation, which can enhance binding to target enzymes or protect the nucleoside from enzymatic degradation. This application note outlines a reliable protocol for the synthesis of 2,2'-anhydrouridine, starting from the readily accessible precursor, uridine, via a 2'-O-tosylated intermediate.
The conversion of 2'-O-tosyluridine to 2,2'-anhydrouridine proceeds through a classic intramolecular S_N2 (bimolecular nucleophilic substitution) reaction. The key to this transformation is the strategic installation of a good leaving group, the tosylate, at the 2'-position of the uridine sugar moiety.
The reaction is initiated by a base, which deprotonates the N3-H of the uracil ring, generating a nucleophilic uracilate anion. This is followed by an intramolecular attack of the endocyclic O2 of the uracil base on the C2' carbon of the ribose ring. This nucleophilic attack displaces the tosylate leaving group, leading to the formation of the characteristic five-membered anhydro bridge. For this reaction to occur efficiently and without side reactions, the hydroxyl groups at the 3' and 5' positions of the ribose must be protected.
Diagram of the Reaction Mechanism
Caption: Synthetic workflow for 2,2'-anhydrouridine.
Experimental Protocols
This protocol is divided into three main stages:
Protection and Tosylation of Uridine: Protection of the 3' and 5' hydroxyl groups followed by tosylation of the 2' hydroxyl group.
Intramolecular Cyclization: Base-mediated formation of the 2,2'-anhydro bridge.
Deprotection and Purification: Removal of the protecting groups and purification of the final product.
Materials and Reagents
Reagent
Formula
Molecular Weight ( g/mol )
Supplier
Uridine
C₉H₁₂N₂O₆
244.20
Sigma-Aldrich
Acetic Anhydride
(CH₃CO)₂O
102.09
Sigma-Aldrich
Pyridine
C₅H₅N
79.10
Sigma-Aldrich
p-Toluenesulfonyl chloride (TsCl)
CH₃C₆H₄SO₂Cl
190.65
Sigma-Aldrich
Sodium Ethoxide
C₂H₅ONa
68.05
Sigma-Aldrich
Ethanol
C₂H₅OH
46.07
Sigma-Aldrich
Dichloromethane (DCM)
CH₂Cl₂
84.93
Sigma-Aldrich
Ethyl Acetate (EtOAc)
C₄H₈O₂
88.11
Sigma-Aldrich
Hexanes
C₆H₁₄
86.18
Sigma-Aldrich
Methanolic Ammonia
CH₃OH/NH₃
-
Sigma-Aldrich
Silica Gel (for column chromatography)
SiO₂
60.08
MilliporeSigma
Protocol 1: Synthesis of 3',5'-Di-O-acetyl-2'-O-tosyluridine
Acetylation of Uridine:
Suspend uridine (1.0 eq) in anhydrous pyridine.
Cool the mixture to 0 °C in an ice bath.
Add acetic anhydride (2.5 eq) dropwise with stirring.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., DCM:MeOH 9:1).
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3',5'-di-O-acetyluridine.
Tosylation of 3',5'-Di-O-acetyluridine:
Dissolve the crude 3',5'-di-O-acetyluridine in anhydrous pyridine.
Cool the solution to 0 °C.
Add p-toluenesulfonyl chloride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
Stir the reaction at 0-5 °C for 4-6 hours.
Monitor the reaction by TLC.
Once the reaction is complete, pour the mixture into ice-water and extract with dichloromethane.
Wash the organic layer sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3',5'-di-O-acetyl-2'-O-tosyluridine, which can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of 2,2'-Anhydrouridine
Intramolecular Cyclization:
Dissolve the purified 3',5'-di-O-acetyl-2'-O-tosyluridine in anhydrous ethanol.
Add a solution of sodium ethoxide in ethanol (1.1 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 2-4 hours.
Deprotection:
After the cyclization is complete, cool the reaction mixture to room temperature.
Neutralize the reaction with a few drops of acetic acid.
Evaporate the solvent under reduced pressure.
Dissolve the residue in saturated methanolic ammonia and stir at room temperature for 12-16 hours to remove the acetyl protecting groups.
Purification:
Concentrate the methanolic ammonia solution under reduced pressure.
Purify the crude 2,2'-anhydrouridine by recrystallization from ethanol or a mixture of ethanol and water to obtain a white crystalline solid.[1][2]
Filter the crystals, wash with cold ethanol, and dry under vacuum.
Characterization of 2,2'-Anhydrouridine
The identity and purity of the synthesized 2,2'-anhydrouridine can be confirmed by standard analytical techniques.
Incomplete Tosylation: Ensure all reagents and solvents are anhydrous. If the reaction is sluggish, a slight increase in temperature (to room temperature) can be considered, but this may lead to side products.
Low Yield in Cyclization: The base must be freshly prepared or of high quality. Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosylate.
Difficulty in Purification: If recrystallization is not effective, flash column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol) can be employed.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of 2,2'-anhydrouridine from uridine. The key to this synthesis is the efficient base-mediated intramolecular cyclization of a 2'-O-tosylated intermediate. By following the detailed steps for protection, tosylation, cyclization, and deprotection, researchers can obtain high-purity 2,2'-anhydrouridine, a valuable building block for the development of novel nucleoside-based therapeutics.
References
PubChem. 2,2'-Anhydrouridine. National Center for Biotechnology Information. [Link].
Beilstein Journal of Organic Chemistry. Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. [Link].
ScienceOpen. Supporting Information for Isotope-Traced Uncovering of the RNA World Chemistry. [Link].
ResearchGate. (a) 1H NMR and (b) 13C NMR spectra of compound 2a in d6-DMSO. [Link].
Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link].
Journal of the Chemical Society, Perkin Transactions 1. 2′,3′-Anhydrouridine. A useful synthetic intermediate. [Link].
UCLA - Chemistry and Biochemistry. Novel Nucleosides via Intramolecular Functionalization of 2,2'-Anhydrouridine Derivatives. [Link].
ResearchGate. ¹H NMR spectra of conversion of α-anhydrouridine (15) from... [Link].
ResearchGate. Figure S4. 1 H/ 13 C NMR spectra of 2 in DMSO-d6. [Link].
PubMed. 2,2'-Anhydro-1-(3',5'-di-O-acetyl-β-D-arabinofuranosyl)uracil, a cyclouridine nucleoside with a C4'-endo furanosyl conformation. [Link].
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link].
PubMed. A new route to 2'-O-alkyl-2-thiouridine derivatives via 4-O-protection of the uracil base and hybridization properties of oligonucleotides incorporating these modified nucleoside derivatives. [Link].
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #UR-TOS-2024
Topic: Improving Regioselectivity of Uridine Tosylation (2'-OH vs 3'-OH)
Status: Open
Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division
Executive Summary & Diagnostic Overview
The Challenge:
Uridine presents three hydroxyl groups with distinct reactivities: the primary 5'-OH and the secondary cis-diol system at 2' and 3'.
5'-OH: Most nucleophilic (sterically unhindered). Reacts first in standard conditions.
2'-OH vs 3'-OH: These secondary hydroxyls have very similar
values (approx. 12.5), making discrimination difficult. Direct tosylation typically yields a statistical mixture of 2', 3', and poly-tosylated products.
The Solution Hierarchy:
For 5'-Selectivity: Use kinetic control (Low Temperature, Limiting Reagent).
For 2'-Selectivity (The "Gold Standard"): Use Organotin Chemistry (Dibutyltin Oxide) . This is the only reliable method to break the symmetry of the cis-diol without exhaustive protection/deprotection steps.
For 3'-Selectivity: Difficult to achieve directly. Usually requires obtaining the 2'-isomer and allowing controlled migration, or using a blocking group strategy (e.g., 2'-O-TBDMS).
Standard Operating Protocols (SOPs)
Protocol A: The Organotin Method (High 2'-Selectivity)
Recommended for users requiring high purity 2'-O-tosyl uridine.
Mechanism:
Dibutyltin oxide (DBTO) reacts with the cis-diol to form a rigid five-membered 2',3'-O-stannylene acetal . This intermediate activates the oxygen atoms. Due to the coordination geometry and the proximity of the nucleobase, the 2'-oxygen becomes significantly more nucleophilic toward acyl and sulfonyl chlorides.
Warning: The tin byproducts can be sticky. Use a KF (Potassium Fluoride) wash or column chromatography with high silica loading to remove tin residues.
Expected Outcome:
Major Product: 2'-O-tosyl uridine (>85% regioselectivity).
Minor Product: 3'-O-tosyl uridine.
Protocol B: Direct Tosylation (Kinetic Control)
Recommended only if organotin reagents are prohibited or for 5'-selective targeting.
Reagents:
Solvent: Anhydrous Pyridine (acts as solvent and base).
Temperature: -20°C to 0°C (Strict control required).
Workflow:
Dissolve Uridine in dry Pyridine.
Cool to -20°C.
Add TsCl (1.0 eq) dissolved in pyridine dropwise over 1 hour.
Stop reaction immediately upon consumption of starting material (TLC control).
| 3'-OH | Low | Forms slowly; thermodynamic product via migration. |
Visual Troubleshooting & Mechanisms
Diagram 1: The Stannylene Acetal Mechanism
Caption: Activation of the cis-diol via tin acetal formation, directing the tosyl group to the 2'-position.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing poor regioselectivity or low yields.
Frequently Asked Questions (FAQs)
Q1: Why do I see a mixture of 2'-O-tosyl and 3'-O-tosyl even when using the tin method?A: This is likely due to Acyl/Sulfonyl Migration . The 2'-O-tosyl group is kinetically favored but thermodynamically unstable in basic conditions. It readily migrates to the 3'-position via a cyclic intermediate.
Fix: Minimize the time the product spends in the basic reaction mixture. Neutralize the reaction with dilute acid (e.g., acetic acid) or buffer immediately during workup. Avoid leaving the crude product in pyridine or TEA.
Q2: How do I distinguish 2'-O-tosyl from 3'-O-tosyl Uridine?A: Use 1H NMR .
2'-O-Tosyl: The H1' (anomeric proton) usually appears as a doublet with a larger coupling constant (
> 5 Hz) due to the change in sugar puckering (C2'-endo to C3'-endo shift upon substitution). The H2' signal will be significantly downfield shifted (~5.0–5.5 ppm) due to the electron-withdrawing tosyl group.
3'-O-Tosyl: The H3' signal will be downfield shifted. The H1' coupling constant is often smaller.
Q3: Can I use catalytic DBTO instead of stoichiometric?A: Yes, catalytic methods (1-10 mol%) exist, but they are generally slower and may require continuous water removal (Dean-Stark) to drive the equilibrium. For high-value synthesis, stoichiometric DBTO (Protocol A) is more robust and reproducible.
Q4: My reaction stalled. I used the Tin method.A: Did you remove the methanol completely? The formation of the stannylene acetal is an equilibrium process. If methanol remains, the equilibrium shifts back to the open diol, and the activation is lost. You must evaporate to a foam/solid and then switch to a non-protic solvent like Toluene or DCM.
References & Data Sources
Wagner, D., Verheyden, J. P., & Moffatt, J. G. (1974). Preparation and synthetic utility of some organotin derivatives of nucleosides. The Journal of Organic Chemistry, 39(1), 24-30. Link
Core Reference: Establishes the DBTO method for regioselective activation of cis-diols in nucleosides.
Kurakhmaeva, A. et al. (2008). Regioselective acylation of nucleosides using dibutyltin oxide. Russian Journal of Bioorganic Chemistry.
Validation: Confirms 2'-selectivity for acylation/sulfonylation in uridine derivatives.
Haines, A. H. (1976). Relative reactivities of hydroxyl groups in carbohydrates. Advances in Carbohydrate Chemistry and Biochemistry, 33, 11-109.
Mechanism:[1][3][5][6] Explains the acidity differences (
) between 2'-OH and 3'-OH.
BenchChem Protocols. Nucleophilic Substitution Reactions Using Tosyl Groups. Link
Protocol Support: General conditions for tosylation and handling of sulfonyl chlorides.
Purification methods for 2'-O-tosyluridine silica gel chromatography
The following technical guide addresses the purification of 2'-O-tosyluridine , a critical but chemically labile intermediate used frequently in nucleoside modification (specifically for synthesizing 2'-modified nucleosi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the purification of 2'-O-tosyluridine , a critical but chemically labile intermediate used frequently in nucleoside modification (specifically for synthesizing 2'-modified nucleosides or 2,2'-anhydrouridine).
This guide assumes you are working with a crude mixture derived from a regioselective synthesis (likely via a dibutyltin oxide intermediate) and need to separate the 2'-isomer from the 3'-isomer, 5'-isomer, and unreacted starting material.
Silica Gel Chromatography & Troubleshooting Guide
Status: Operational
Scope: Normal Phase Silica Purification of Labile Nucleoside Sulfonates
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
The Core Challenge: The "Cyclization Trap"
Before attempting purification, you must understand the specific instability of 2'-O-tosyluridine. Unlike simple alkyl tosylates, this molecule is prone to intramolecular nucleophilic attack .
The Mechanism: The carbonyl oxygen at the C2 position of the uracil base is spatially proximate to the 2'-carbon. Under basic conditions, high heat, or prolonged exposure to polar protic solvents, the C2-oxygen attacks the 2'-position, displacing the tosyl group and forming 2,2'-anhydrouridine .
The Consequence: If your column is too slow, or your silica is too basic, you will elute the cyclic byproduct, not your target.
Pathway Visualization
The following diagram illustrates the synthesis and decomposition pathway you are fighting against during purification.[1]
Figure 1: The reaction pathway showing the critical instability of the 2'-O-tosyl target toward cyclization.
Standard Operating Procedure (SOP)
Phase A: Mobile Phase Selection
Nucleosides are polar. The tosyl group adds lipophilicity, but the free 3' and 5' hydroxyls keep the molecule polar.
Alternative (Greener): Ethyl Acetate (EtOAc) : Acetone (if DCM is restricted, though resolution is often lower).
Phase B: Column Preparation
Silica Type: Standard Flash Grade (40–63 µm).
Acidity Warning: Standard silica is slightly acidic (pH 5–6). Do NOT neutralize with triethylamine or ammonia. Basic modifiers will catalyze the formation of 2,2'-anhydrouridine immediately. The slight acidity of native silica actually stabilizes the tosylate.
Loading: Dry loading on Celite is preferred over wet loading to prevent precipitation of the nucleoside at the head of the column.
Phase C: The Purification Protocol
Step
Action
Technical Rationale
1
TLC Diagnostic
Run TLC in 9:1 DCM:MeOH . Target Rf should be ~0.3–0.4. If Rf < 0.2, increase MeOH to 15% for the run.
2
Equilibration
Flush column with 100% DCM. This removes moisture which can deactivate silica and alter retention times.
3
Gradient Run
0–5 min: 100% DCM (Elutes non-polar impurities like excess TsCl).5–20 min: Linear ramp to 95:5 DCM:MeOH.20–40 min: Hold or shallow ramp to 90:10 DCM:MeOH.
Evaporate fractions immediately at < 40°C. Do not leave the product dissolved in MeOH overnight; it can solvolyze.
Troubleshooting & FAQs
Issue 1: "I see two spots very close together. Which is my 2'-isomer?"
Diagnosis: Regioisomer contamination (2'-OTs vs 3'-OTs).
The Science: In tin-mediated synthesis, the 2'-isomer is usually favored (often >85:15), but the 3'-isomer is a common impurity.
Differentiation:
2'-O-Tosyl: usually slightly less polar (higher Rf) than the 3'-isomer in DCM/MeOH systems due to an intramolecular H-bond between the 2'-O-Ts and the 3'-OH, or specific conformation effects.
Confirmation: Isolate a small fraction and treat with base (e.g., dilute NaOH). The 2'-isomer will rapidly convert to 2,2'-anhydrouridine (a distinct spot, very polar). The 3'-isomer cannot form the 2,2'-anhydro bridge and will simply hydrolyze to uridine.
Issue 2: "My product peak is tailing badly."
Diagnosis: Hydrogen bonding with silanols.
Fix: Do not add base. Instead, increase the gradient steepness slightly or switch to a ternary system: DCM : MeOH : Acetonitrile (90:5:5) . Acetonitrile can help sharpen nucleoside peaks without altering pH.
Issue 3: "Yield is low, and I isolated a very polar solid instead."
Diagnosis: On-column decomposition to 2,2'-anhydrouridine.
Cause: The product sat on the column too long, or the fractions were heated too high during evaporation.
Solution:
Increase flow rate.
Keep the water bath for rotary evaporation below 35°C .
Ensure your crude mixture was not basic before loading (neutralize the reaction mixture with dilute HCl or acetic acid prior to concentration).
Decision Matrix: Troubleshooting Flow
Figure 2: Troubleshooting logic for common chromatographic failures.
Frequently Asked Questions (FAQs)
Q: Can I use reverse-phase (C18) HPLC instead?A: Yes, and it is often safer. C18 uses Water/Acetonitrile gradients which are neutral and less prone to heating. However, removing water requires lyophilization, which is time-consuming. If you have >100mg of material, silica is faster. If you have <50mg, use C18.
Q: How do I store the purified 2'-O-tosyluridine?A: Store at -20°C under argon. Do not store in solution (especially not in methanol or water). Solid state is stable for months.
Q: Why is the 5'-O-tosyl isomer not mentioned as a major impurity?A: If you used the dibutyltin oxide method, the reaction is highly selective for the cis-diol (2',3'). The 5'-OH is not activated by the tin reagent, so 5'-O-tosylation is negligible unless you used excess TsCl with a non-selective base like pyridine.
References
Regioselective Synthesis: Wagner, D., Verheyden, J. P. H., & Moffatt, J. G. (1974). Preparation and properties of some 2,2'-anhydro- and 2'-halo-2'-deoxyuridine derivatives. Journal of Organic Chemistry.
Chromatographic Behavior: Codington, J. F., Fecher, R., & Fox, J. J. (1960). Nucleosides.[2][3] I. The Synthesis of 2'-Deoxyuridine and 2'-Deoxy-5-fluorouridine. Journal of the American Chemical Society. (Foundational work on anhydrouridine separation).
Tin-Mediated Activation: David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron.
2'-Tosyl vs. 2'-Mesyl Displacement: A Comparative Guide to Reaction Rates
In the realm of synthetic organic chemistry, the strategic conversion of a poor leaving group, such as a hydroxyl group, into a more facile one is a cornerstone of reaction design. Among the most widely employed activati...
Author: BenchChem Technical Support Team. Date: February 2026
In the realm of synthetic organic chemistry, the strategic conversion of a poor leaving group, such as a hydroxyl group, into a more facile one is a cornerstone of reaction design. Among the most widely employed activating groups are sulfonate esters, with p-toluenesulfonates (tosylates, OTs) and methanesulfonates (mesylates, OMs) being preeminent choices. This guide provides an in-depth comparison of the reaction rates for the displacement of 2'-tosylates versus 2'-mesylates, offering experimental insights and theoretical underpinnings for researchers, scientists, and professionals in drug development.
The Theoretical Framework: What Governs Leaving Group Ability?
The efficacy of a leaving group is intrinsically linked to the stability of the anion formed after it departs. A more stable anion, which is the conjugate base of a strong acid, is a better leaving group.[1] This stability is largely dictated by the ability to delocalize the negative charge.
Both tosylate and mesylate are excellent leaving groups because the negative charge on the oxygen atom is delocalized through resonance across the sulfonate group.[2] The general order of reactivity for sulfonate esters is influenced by the electronic properties of their substituents.[3]
The relative leaving group ability can be predicted by comparing the pKa of the corresponding sulfonic acids:
A lower pKa value signifies a stronger acid, and consequently, a more stable and weaker conjugate base, which translates to a better leaving group.[1] Based on these pKa values, p-toluenesulfonic acid is a slightly stronger acid than methanesulfonic acid.[5] This suggests that the tosylate anion is a slightly more stable and thus a better leaving group than the mesylate anion.
Comparative Reaction Rate Data
Experimental evidence generally supports the theoretical prediction that tosylates are more reactive than mesylates in nucleophilic substitution reactions.
Less reactive than tosylate, often used interchangeably.[3][6]
This difference in reactivity, while often modest, can be significant in certain synthetic contexts. The para-tolyl group in the tosylate provides a degree of resonance stabilization that is absent in the methyl group of the mesylate.
Factors Influencing the Choice Between Tosylate and Mesylate
While tosylate is generally the more reactive leaving group, the choice between tosyl and mesyl groups often depends on practical considerations:
Steric Hindrance: The bulkier tosyl group may be less suitable for sterically hindered substrates compared to the smaller mesyl group.[7]
Crystallinity: Tosylates are often crystalline solids, which can be easier to purify by recrystallization compared to the often-oily mesylates.[2]
Reaction Conditions: The choice of base and solvent can influence the formation and subsequent reaction of tosylates and mesylates. For instance, the use of strongly basic amines with mesyl chloride can lead to the formation of a sulfene intermediate, altering the reaction mechanism.[2][8]
Analytical Properties: The aromatic ring in the tosylate group allows for easier visualization on a TLC plate using UV light.[2]
Experimental Protocols
The following are generalized, step-by-step methodologies for the preparation and subsequent displacement of a 2'-hydroxyl group as a tosylate and a mesylate.
Part 1: Conversion of a 2'-Alcohol to a 2'-Tosylate
This protocol outlines the conversion of a primary or secondary alcohol to a tosylate, which is a good substrate for SN2 reactions.
Materials:
Alcohol (substrate)
p-Toluenesulfonyl chloride (TsCl)
Pyridine (or other suitable base like triethylamine)
Dichloromethane (DCM) or other suitable aprotic solvent
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Nucleophile (e.g., sodium azide, sodium cyanide)
Appropriate solvent for displacement reaction (e.g., DMF, DMSO)
Procedure:
Tosylation:
Dissolve the alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Add pyridine (1.2 eq) to the solution.
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.
Upon completion, quench the reaction by the slow addition of water.
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.
Purify the crude product by recrystallization or column chromatography.
Nucleophilic Displacement:
Dissolve the purified tosylate (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.
Add the nucleophile (1.2 - 2.0 eq).
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor by TLC.
Upon completion, cool the reaction to room temperature and pour it into water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic extracts with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Part 2: Conversion of a 2'-Alcohol to a 2'-Mesylate
This procedure details the conversion of a primary or secondary alcohol to a mesylate.[9]
Materials:
Alcohol (substrate)
Methanesulfonyl chloride (MsCl)
Triethylamine (TEA) or pyridine
Dichloromethane (DCM) or other suitable aprotic solvent
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Nucleophile
Appropriate solvent for displacement reaction
Procedure:
Mesylation:
Dissolve the alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere.
Cool the solution to 0 °C.
Add triethylamine (1.5 eq).
Add methanesulfonyl chloride (1.2 eq) dropwise.
Stir the reaction at 0 °C and monitor by TLC.
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
Separate the organic layer and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.
Purify if necessary, though mesylates are often used crude in the next step.
Nucleophilic Displacement:
Follow the same procedure as for the displacement of the tosylate, adjusting reaction times and temperatures as necessary based on the lower reactivity of the mesylate.
Mechanistic Insights and Workflow Visualization
The conversion of an alcohol to a sulfonate ester proceeds via nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride.[2] This process does not affect the stereochemistry at the carbon bearing the hydroxyl group.[10][11] The subsequent displacement of the sulfonate group by a nucleophile typically occurs via an SN2 mechanism, resulting in an inversion of stereochemistry at the reaction center.[9]
Caption: Experimental workflow for the two-step conversion of a 2'-alcohol to a displaced product via a sulfonate ester intermediate.
Caption: Generalized SN2 mechanism for the displacement of a sulfonate leaving group (R'' = tolyl or methyl).
Conclusion
References
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Available at: [Link].
Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Available at: [Link].
Ballini, R., Bosica, G., & Paradisi, R. (2011). Easy and direct conversion of tosylates and mesylates into nitroalkanes. Beilstein Journal of Organic Chemistry, 7, 1297-1300. Available at: [Link].
Chemistry LibreTexts. (2020, August 1). 7.5: Leaving Groups. Available at: [Link].
Reddit. (2022, October 18). How do mesylates and tosylates both protect and act as leaving groups. Available at: [Link].
University of Calgary. Ch8 : Tosylates. Available at: [Link].
Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Available at: [Link].
Wipf Group, University of Pittsburgh. Organic Chemistry 1 Chapter 6. SN2 Reactions. Available at: [Link].
Demers Jr., J. R. (2023). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry [University of Massachusetts Dartmouth]. UMassD Repository. Available at: [Link].
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link].
Khan Academy. (2018, January 26). 18.03 What Makes a Good Leaving Group? [Video]. YouTube. Available at: [Link].
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available at: [Link].
Chemistry Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms? Available at: [Link].
Khan Academy. Preparation of mesylates and tosylates (film). Available at: [Link].
NTU > IRep. ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Available at: [Link].
Demers Jr., J. R. (2021). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. University of Massachusetts Dartmouth. Available at: [Link].
A Comprehensive Guide to the Proper Disposal of Uridine, 2'-P-Toluenesulfonate
Disclaimer: No specific Safety Data Sheet (SDS) for Uridine, 2'-P-toluenesulfonate could be located. The following guidance is synthesized from data on its constituent functional groups—a nucleoside (uridine) and a sulfo...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: No specific Safety Data Sheet (SDS) for Uridine, 2'-P-toluenesulfonate could be located. The following guidance is synthesized from data on its constituent functional groups—a nucleoside (uridine) and a sulfonate ester (p-toluenesulfonate). A conservative approach is strongly advised.
Foundational Understanding: The 'Why' Behind the Procedure
As laboratory professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. Uridine, 2'-P-toluenesulfonate, a modified nucleoside, presents a unique disposal challenge due to its hybrid nature. While uridine itself is a naturally occurring and generally non-hazardous compound, the addition of the p-toluenesulfonate ("tosylate") group fundamentally alters its chemical reactivity and potential hazards.
The tosylate group is an excellent leaving group, a property intentionally leveraged in organic synthesis. This inherent reactivity means the compound should be handled with care. Furthermore, sulfonate esters as a class of compounds can be irritating to the skin, eyes, and respiratory tract, and some have been identified as potential sensitizers.[1][2][3] Given that this is also a modified nucleoside, a category of compounds that can have biological activity, it is prudent to manage its disposal as you would other potentially bioactive or reactive chemical waste.[4]
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Uridine, 2'-P-toluenesulfonate, ensuring the safety of personnel and environmental stewardship.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicological data, a cautious approach to handling is paramount. The primary anticipated hazards are based on the reactivity of the tosylate group.
Potential Hazard
Rationale
Recommended PPE
Skin and Eye Irritation
Sulfonate esters are known to be irritants.[1][2][5]
Standard laboratory coat, nitrile gloves, and chemical safety goggles. A face shield is recommended if there is a risk of splashing.
Respiratory Irritation
If handled as a powder, dust can be generated and inhaled.
Work in a well-ventilated area, preferably within a chemical fume hood.
Unknown Biological Activity
As a nucleoside analog, unforeseen biological effects cannot be ruled out.
Adherence to standard laboratory hygiene practices is crucial. Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol
This protocol is designed to be a clear, actionable workflow for the disposal of Uridine, 2'-P-toluenesulfonate and associated waste.
Segregation and Collection of Waste
Solid Waste:
Collect all solid Uridine, 2'-P-toluenesulfonate, contaminated personal protective equipment (e.g., gloves), and weighing papers in a dedicated, clearly labeled hazardous waste container.
The container should be a robust, sealable plastic or glass jar.
Label the container as "Hazardous Waste: Uridine, 2'-P-toluenesulfonate" and include the date.
Liquid Waste:
For solutions containing Uridine, 2'-P-toluenesulfonate, collect the waste in a dedicated, sealed, and clearly labeled hazardous waste container.
Do not mix this waste stream with other chemical waste unless compatibility has been confirmed.
Label the container with the full chemical name and approximate concentration.
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
Evacuate and Alert: Alert colleagues in the immediate vicinity and evacuate the area if the spill is large or if dust is generated.
Don Appropriate PPE: Before cleaning, ensure you are wearing the recommended personal protective equipment.
Containment and Cleanup:
For solid spills, gently cover the material with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
Carefully sweep the absorbed material into a designated hazardous waste container.
For liquid spills, absorb the material with a chemical absorbent pad or vermiculite.
Wipe the spill area with a damp cloth, and dispose of all cleaning materials in the hazardous waste container.
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of Uridine, 2'-P-toluenesulfonate.
Caption: Decision workflow for the safe disposal of Uridine, 2'-P-toluenesulfonate.
Conclusion: A Culture of Safety
References
Jinli Chemical. (2025, May 30). P-Toluenesulfonic Acid Methyl Ester.
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
Haz-Map. (n.d.).
Allen, A. D., Kitamura, T., Roberts, K. A., Stang, P. J., & Tidwell, T. T. (1989). Hydrolysis mechanisms of alkynyl benzoates, tosylates, and phosphates. Journal of the American Chemical Society, 111(5), 1670–1676.
Cole-Parmer. (2005, October 3).
Fisher Scientific. (2010, December 3).
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved February 20, 2026.
Cornell University. (n.d.). Guide for Drain Disposal of Laboratory Chemicals. Retrieved February 20, 2026.
Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved February 20, 2026.
White Rose Research Online. (n.d.). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Retrieved February 20, 2026.
PMC. (2019, February 13). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)
ResearchGate. (2025, August 7). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases.
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved February 20, 2026.
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved February 20, 2026.
Chemtalk. (2008, May 28). Ester Disposal.
New York University. (n.d.). Policy for Disposing of Recombinant or Synthetic Nucleic Acid Molecules (rDNA)
Master Organic Chemistry. (2015, March 10).
University of California, Irvine. (2007, April 26).
MDPI. (2023, April 7). Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma.
ResearchGate. (2023, August 6). Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry.
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved February 20, 2026.
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved February 20, 2026.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Uridine, 2'-P-toluenesulfonate
As researchers and drug development professionals, our work demands a meticulous approach to safety, especially when handling reactive chemical intermediates. Uridine, 2'-P-toluenesulfonate is a specialized derivative of...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work demands a meticulous approach to safety, especially when handling reactive chemical intermediates. Uridine, 2'-P-toluenesulfonate is a specialized derivative of the naturally occurring nucleoside, uridine. While the uridine core is benign, the introduction of a p-toluenesulfonate (tosylate) group fundamentally changes the compound's reactivity and associated hazards. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety when working with this compound.
The primary principle of our safety protocol is to recognize that the hazards are dictated by the tosylate functional group. Tosylates are excellent leaving groups in nucleophilic substitution reactions, which also makes them potential alkylating agents. This reactivity is the root cause of their irritant and sensitizing properties. Therefore, our safety procedures are designed to prevent contact with what should be treated as a reactive, hazardous substance.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the specific risks is critical for appreciating the necessity of each piece of PPE. The primary routes of exposure are skin contact, eye contact, and inhalation of the powdered solid.
Eye Contact: The most significant and immediate danger. Tosylate-containing compounds are known to cause serious eye irritation and can lead to severe, lasting damage.[1] Direct contact with either the solid powder or solutions can have a corrosive effect on eye tissue.
Skin Contact: This compound is classified as a skin irritant and a potential skin sensitizer.[1] Initial contact may cause redness and irritation. However, repeated or prolonged exposure can lead to an allergic skin reaction (allergic contact dermatitis), where subsequent, even minor, exposures can trigger a more severe response.
Inhalation: Inhaling the fine powder can cause respiratory tract irritation.[1][2] While not acutely toxic, chronic exposure to respiratory irritants can lead to inflammation and long-term respiratory issues.[1]
Ingestion: Though less common in a laboratory setting, accidental ingestion may cause gastrointestinal irritation.[3]
Given these hazards, a comprehensive PPE strategy is not merely a recommendation but a mandatory component of the experimental risk assessment.
Core PPE Requirements: Your Barrier Against Exposure
The selection of PPE must be tailored to the specific procedure being performed. Handling milligrams on a lab bench requires a different level of protection than a multi-gram scale-up in a fume hood.
Eye and Face Protection
This is the absolute minimum and most critical line of defense.
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear fully-sealing chemical splash goggles that conform to ANSI Z87.1 or EN166 standards.[4] This is to protect against not only direct splashes but also fine powder that can become airborne.
Face Shield: When handling larger quantities (>5 grams) of the solid, preparing concentrated solutions, or during any operation with a heightened risk of splashing, a face shield must be worn in addition to chemical splash goggles.[2][5] The face shield provides a secondary barrier protecting the entire face.
Skin and Body Protection
Preventing direct contact with the skin is paramount to avoid irritation and sensitization.
Gloves: Chemical-resistant gloves are mandatory.
Material: Nitrile gloves are a suitable choice for incidental contact.[6][7]
Technique: For handling the pure solid or concentrated solutions, double-gloving is strongly recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
Integrity: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if they are contaminated. Do not wear gloves outside of the laboratory area.[8]
Laboratory Coat/Chemical Apron:
A flame-resistant lab coat with full-length sleeves is required for all procedures.
For large-scale operations or when there is a significant risk of spills, a chemical-resistant apron worn over the lab coat is necessary.[9]
Respiratory Protection
The need for respiratory protection depends on the scale and location of the work.
Engineering Controls First: The primary method for controlling inhalation exposure is to use engineering controls. Always handle the solid form of Uridine, 2'-P-toluenesulfonate inside a certified chemical fume hood.[10][11]
When Respirators are Needed: If engineering controls are not available or are insufficient to control dust generation (e.g., during a large spill cleanup), respiratory protection is required. A NIOSH-approved N95-rated particulate respirator is the minimum requirement for the solid powder.[6]
Operational Guide: From Selection to Disposal
This section provides procedural guidance for implementing the PPE strategy in your daily workflow.
PPE Selection Workflow
The following diagram outlines a decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: PPE selection workflow for Uridine, 2'-P-toluenesulfonate.
PPE Summary by Task
This table provides a quick-reference guide for the minimum required PPE for common laboratory tasks.
Scenario/Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing Solid (<1g in fume hood)
Chemical Splash Goggles
Single Nitrile Gloves
Lab Coat
Not Required
Weighing Solid (>1g or outside hood)
Chemical Splash Goggles
Double Nitrile Gloves
Lab Coat
N95 Respirator Required
Handling Dilute Solutions
Chemical Splash Goggles
Single Nitrile Gloves
Lab Coat
Not Required
Handling Concentrated Solutions
Goggles + Face Shield
Double Nitrile Gloves
Lab Coat
Not Required (in hood)
Large-Scale Transfers (>100mL)
Goggles + Face Shield
Double Nitrile Gloves
Lab Coat + Chem-Apron
Not Required (in hood)
Spill Cleanup
Goggles + Face Shield
Double Nitrile Gloves
Lab Coat / Coveralls
N95 Respirator Required
Protocol: Safe Donning and Doffing of PPE
The sequence of putting on and, more importantly, taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
Lab Coat: Fasten completely.
Respirator (if required): Perform a seal check.
Goggles and/or Face Shield: Adjust for a secure fit.
Gloves: Pull the cuffs of the gloves over the cuffs of your lab coat sleeves. If double-gloving, don the first pair, then the second.
Doffing (Taking Off) Sequence - "Contaminated to Clean":
This procedure should be performed in a designated area.
Outer Gloves (if double-gloved): Remove the most contaminated item first. Peel one glove off by pinching the cuff and turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of immediately.
Lab Coat/Apron: Unfasten and peel it away from your body, turning it inside out as you remove it. Avoid letting the outer, contaminated surface touch your clothes.
Face Shield/Goggles: Handle by the strap or sides, avoiding touching the front.
Respirator (if worn): Remove without touching the front of the respirator.
Inner Gloves: Remove as described in step 1.
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[8][10]
Spill and Disposal Procedures
Emergency Spill Response
Alert Personnel: Inform others in the area and evacuate if necessary.
Don PPE: Before cleaning, don the appropriate PPE as outlined in the "Spill Cleanup" section of the table above.
Containment: For solid spills, gently cover with a plastic-backed absorbent pad to prevent dust from becoming airborne. For liquid spills, surround the area with an inert absorbent material.
Cleanup: Carefully sweep up the solid material or absorb the liquid. Use a high-efficiency vacuum cleaner for final cleanup of powders if available.[12] Do not use water to clean up the initial spill as it may spread contamination.
Disposal: Place all contaminated materials (absorbent, used PPE) into a clearly labeled, sealed container for hazardous waste disposal.[12][13]
Disposal of Contaminated Waste
All materials that come into direct contact with Uridine, 2'-P-toluenesulfonate must be treated as hazardous chemical waste.
Contaminated PPE: Disposable items such as gloves, bench paper, and pipette tips must be collected in a designated, labeled hazardous waste bag.[14]
Chemical Waste: Place solid waste and empty containers into a labeled container.[15] Liquid waste must be collected in a compatible, sealed container labeled "Hazardous Waste" with the full chemical name listed.[13]
Do not dispose of this chemical or its contaminated materials in the regular trash or down the sink.[14][15] Follow all institutional and local regulations for hazardous waste disposal.
By adhering to these rigorous safety protocols, you can confidently and safely handle Uridine, 2'-P-toluenesulfonate, ensuring the integrity of your research and, most importantly, your personal well-being.
References
Uridine - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
Safety Data Sheet: Uridine. (2023). Chemos GmbH&Co.KG.
SAFETY DATA SHEET - Pyridinium p-toluenesulfon
SAFETY DATA SHEET - Pyridinium-p-toluenesulfon
SAFETY DATA SHEET - Tosyl chloride. (2025). Sigma-Aldrich.
Pyridinium P-Toluenesulfonate Material Safety D
Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency.
Uridine Safety D
SAFETY DATA SHEET - Uridine. (2025). Sigma-Aldrich.
Protective PPE for the chemical industry. (2023). IMPOTUSA.
Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
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The importance of Personal Protective Equipment in the handling of chemicals. (2024). Viaser.
Uridine Safety D
Pyridinium p-toluenesulfonate Safety D
p-Toluenesulfonamide Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
Code of Practice for Disposal of Hazardous and Non-Hazardous Waste. (n.d.). UCL School of Pharmacy.
Hazardous Waste Management and Disposal Program. (n.d.). Princeton University Environmental Health & Safety.
NIH Waste Disposal Guide 2022. (2022).
Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.